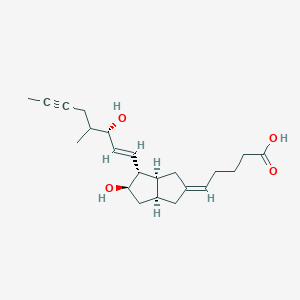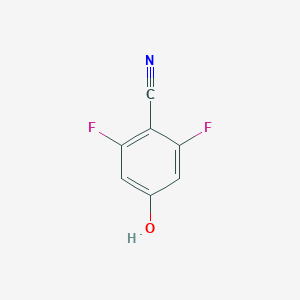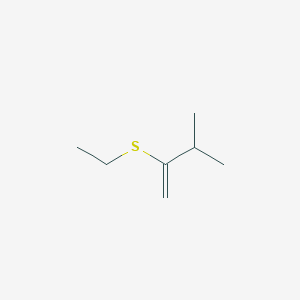
2-(Ethylthio)-3-methyl-1-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylthio)-3-methyl-1-butene is an organic compound that belongs to the class of alkenes. It is commonly used in scientific research for its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 2-(Ethylthio)-3-methyl-1-butene is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the caspase-3 pathway. It also acts as an insecticide by inhibiting the acetylcholinesterase enzyme in insects.
Biochemical And Physiological Effects
2-(Ethylthio)-3-methyl-1-butene has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the acetylcholinesterase enzyme in insects, and inhibit the growth of certain bacteria. It has also been shown to have toxic effects on certain cells and tissues.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(Ethylthio)-3-methyl-1-butene in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential anti-cancer agent. Another advantage is its insecticidal properties, which make it a potential insecticide. However, one limitation of using 2-(Ethylthio)-3-methyl-1-butene in lab experiments is its toxicity to certain cells and tissues. Care must be taken when handling this compound to avoid any adverse effects.
Future Directions
There are several future directions for the use of 2-(Ethylthio)-3-methyl-1-butene in scientific research. One direction is the further study of its anti-cancer properties and potential use as an anti-cancer agent. Another direction is the further study of its insecticidal properties and potential use as an insecticide. Additionally, further research could be done on its potential use in the synthesis of other organic compounds for various applications.
Synthesis Methods
The synthesis of 2-(Ethylthio)-3-methyl-1-butene involves the reaction of 3-methyl-1-butene with hydrogen sulfide in the presence of a catalyst such as aluminum chloride. The reaction takes place at a temperature of around 60-70°C and produces 2-(Ethylthio)-3-methyl-1-butene as the main product.
Scientific Research Applications
2-(Ethylthio)-3-methyl-1-butene has several potential applications in scientific research. It has been studied as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied as a potential insecticide due to its insecticidal properties. Additionally, it has been used in the synthesis of other organic compounds for various applications.
properties
CAS RN |
114232-59-6 |
|---|---|
Product Name |
2-(Ethylthio)-3-methyl-1-butene |
Molecular Formula |
C7H14S |
Molecular Weight |
130.25 g/mol |
IUPAC Name |
2-ethylsulfanyl-3-methylbut-1-ene |
InChI |
InChI=1S/C7H14S/c1-5-8-7(4)6(2)3/h6H,4-5H2,1-3H3 |
InChI Key |
PWOZNERNVFOHSN-UHFFFAOYSA-N |
SMILES |
CCSC(=C)C(C)C |
Canonical SMILES |
CCSC(=C)C(C)C |
Other CAS RN |
114232-59-6 |
synonyms |
2-ethylsulfanyl-3-methyl-but-1-ene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



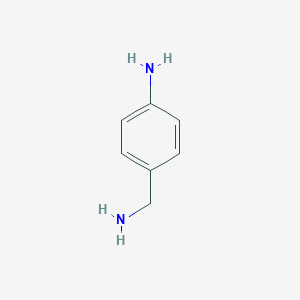
![3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48910.png)
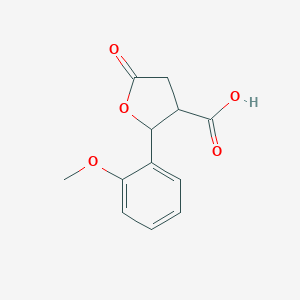
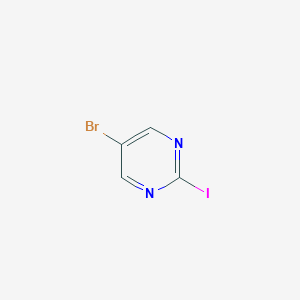
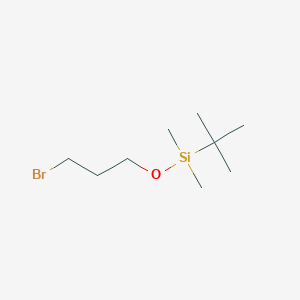
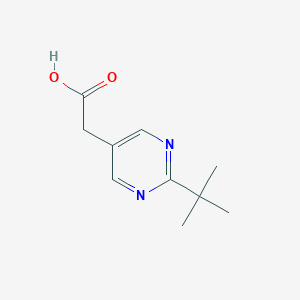
![2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B48928.png)
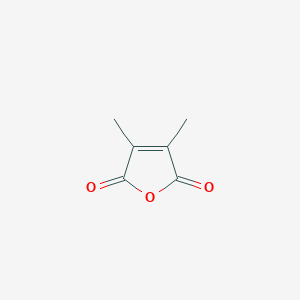
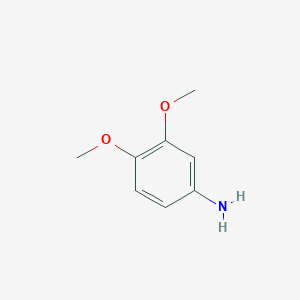
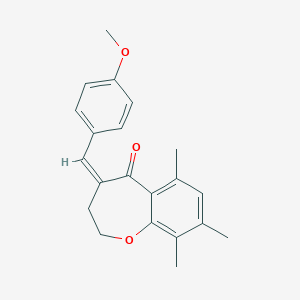
![6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione](/img/structure/B48932.png)
